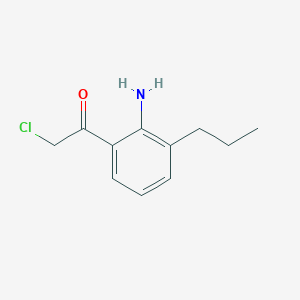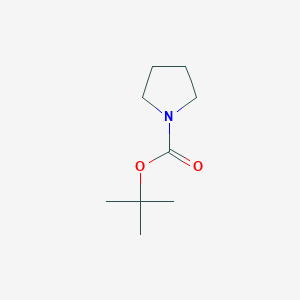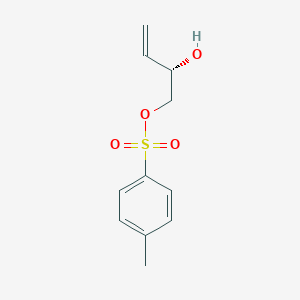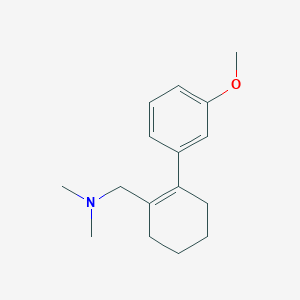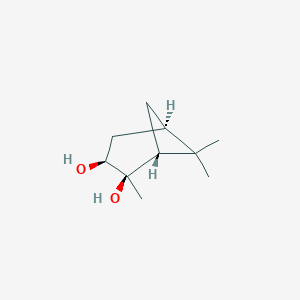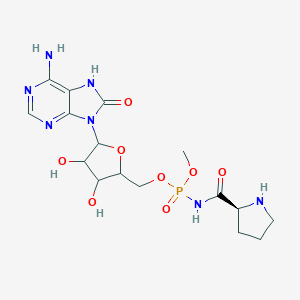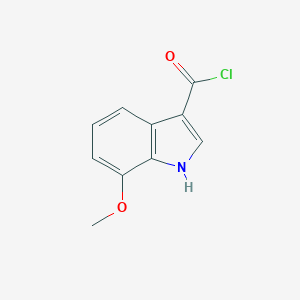
7-methoxy-1H-indole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-1H-indole-3-carbonyl chloride, also known as MIOC, is a chemical compound that belongs to the indole family. It is a synthetic intermediate that has been used in the synthesis of various bioactive molecules. The compound is widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 7-methoxy-1H-indole-3-carbonyl chloride is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. The compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical And Physiological Effects
7-methoxy-1H-indole-3-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to inhibit the activity of certain kinases, which are involved in signal transduction pathways. Physiologically, the compound has been found to reduce inflammation and oxidative stress in various tissues.
Advantages And Limitations For Lab Experiments
The advantages of using 7-methoxy-1H-indole-3-carbonyl chloride in lab experiments include its versatility, stability, and ease of synthesis. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound is also stable under different conditions, making it suitable for long-term storage. However, the limitations of using 7-methoxy-1H-indole-3-carbonyl chloride include its toxicity and potential for environmental harm. The compound should be handled with care and disposed of properly to avoid any harm to the environment.
Future Directions
There are several future directions for the use of 7-methoxy-1H-indole-3-carbonyl chloride in scientific research. One of the directions is the development of new bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Another direction is the study of the compound's mechanism of action and its interaction with different enzymes and receptors. Furthermore, the compound's potential for use in drug delivery systems and as a diagnostic tool should be explored. Finally, the compound's potential for use in agriculture as an agrochemical should be investigated.
Conclusion:
7-methoxy-1H-indole-3-carbonyl chloride is a versatile compound that has been widely used in scientific research for its unique properties and potential applications. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound has been found to have several biochemical and physiological effects and has potential applications in the development of new pharmaceuticals, agrochemicals, and diagnostic tools. However, the compound's toxicity and potential for environmental harm should be considered when handling and disposing of it.
Synthesis Methods
7-methoxy-1H-indole-3-carbonyl chloride can be synthesized using different methods. One of the most commonly used methods is the reaction of 7-methoxyindole-3-carboxylic acid with thionyl chloride. The reaction occurs in the presence of a catalyst such as dimethylformamide (DMF) and yields a white solid product. Another method involves the reaction of 7-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. This method also yields a white solid product.
Scientific Research Applications
7-methoxy-1H-indole-3-carbonyl chloride has been used in various scientific research applications. It is used as a starting material in the synthesis of bioactive molecules such as indole-3-carboxamides, 7-methoxyindoles, and 7-substituted indoles. The compound has also been used in the synthesis of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, 7-methoxy-1H-indole-3-carbonyl chloride has been used in the development of new pharmaceuticals and agrochemicals.
properties
CAS RN |
128717-78-2 |
|---|---|
Product Name |
7-methoxy-1H-indole-3-carbonyl chloride |
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-methoxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |
InChI Key |
QYFAKXJYDPVIGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




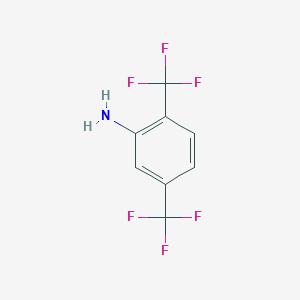
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
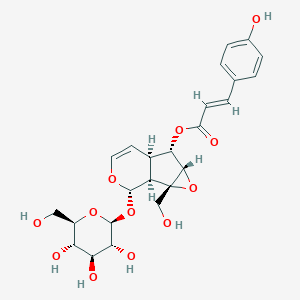
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
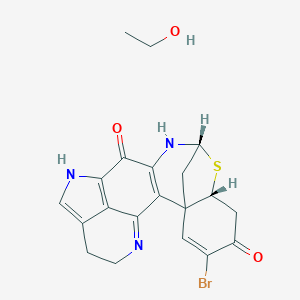
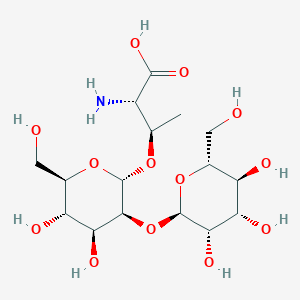
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
